Catestatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

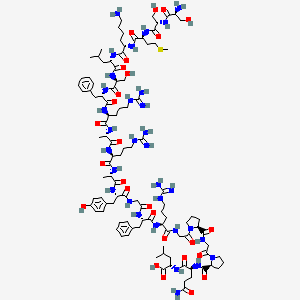

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H164N32O27S/c1-56(2)45-71(130-91(152)66(25-14-15-38-105)125-93(154)70(37-44-164-7)127-97(158)76(54-138)133-86(147)64(106)53-137)94(155)134-77(55-139)98(159)131-74(48-61-23-12-9-13-24-61)96(157)126-68(28-18-41-116-104(112)113)90(151)120-58(5)84(145)123-67(27-17-40-115-103(110)111)89(150)121-59(6)85(146)129-72(49-62-31-33-63(140)34-32-62)88(149)117-50-81(142)122-73(47-60-21-10-8-11-22-60)95(156)124-65(26-16-39-114-102(108)109)87(148)118-51-82(143)135-42-19-29-78(135)99(160)119-52-83(144)136-43-20-30-79(136)100(161)128-69(35-36-80(107)141)92(153)132-75(101(162)163)46-57(3)4/h8-13,21-24,31-34,56-59,64-79,137-140H,14-20,25-30,35-55,105-106H2,1-7H3,(H2,107,141)(H,117,149)(H,118,148)(H,119,160)(H,120,151)(H,121,150)(H,122,142)(H,123,145)(H,124,156)(H,125,154)(H,126,157)(H,127,158)(H,128,161)(H,129,146)(H,130,152)(H,131,159)(H,132,153)(H,133,147)(H,134,155)(H,162,163)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t58-,59-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFWSNGCDNCFNT-HVZFAYPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H164N32O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173378 | |

| Record name | Catestatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197151-46-5 | |

| Record name | Catestatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197151465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catestatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Catestatin: A Technical Overview of its Primary Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a pleiotropic signaling molecule with a wide array of physiological functions.[1][2] Initially identified as a potent endogenous inhibitor of catecholamine release, its roles have expanded to include cardiovascular modulation, immunomodulation, and metabolic regulation.[3][4][5] This technical guide provides an in-depth exploration of the primary functions of this compound, its underlying signaling mechanisms, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this multifaceted peptide.

Core Function: Inhibition of Catecholamine Release

The quintessential function of this compound is its ability to act as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[6][7][8] This interaction forms the basis of its role as a physiological brake on the sympathoadrenal system, effectively inhibiting the release of catecholamines such as norepinephrine and epinephrine from chromaffin cells and adrenergic neurons.[4][6] This inhibitory action is achieved by blocking the influx of calcium ions (Ca2+) through voltage-gated calcium channels, a critical step in neurotransmitter exocytosis.[4][9][10]

The potency of this compound in inhibiting nicotine-evoked catecholamine secretion has been quantified in various studies. For instance, the human ortholog of this compound exhibits an IC50 of approximately 500–800 nM in PC12 cells.[6] Naturally occurring human variants of this compound, such as Gly364Ser and Pro370Leu, display differential potencies, with the Pro370Leu variant being more potent and the Gly364Ser variant being less potent than the wild-type peptide.[7]

Signaling Pathway for Catecholamine Inhibition

The primary mechanism involves the direct interaction of this compound with nAChRs. This binding event prevents acetylcholine-induced depolarization of the cell membrane, thereby inhibiting the opening of voltage-gated calcium channels and subsequent catecholamine release.

Figure 1: this compound's inhibition of catecholamine release via nAChR antagonism.

Cardiovascular Regulation

This compound exerts significant control over the cardiovascular system, primarily through its influence on blood pressure and cardiac function.[6][11]

Blood Pressure Modulation

The hypotensive effects of this compound are a direct consequence of its catecholamine-inhibiting properties.[5][6] By dampening sympathetic outflow, it reduces peripheral vascular resistance and, consequently, blood pressure.[12] This has been demonstrated in chromogranin A knockout mice, which exhibit hypertension that is rescued by the administration of exogenous this compound.[5][6] Furthermore, lower plasma levels of this compound are associated with an increased risk of hypertension in humans.[5][6]

Beyond catecholamine inhibition, this compound also induces vasodilation through the release of histamine from mast cells.[6][13] This action is mediated by G-proteins and is independent of nAChR antagonism.[6]

Cardiac Function

This compound exhibits direct effects on the heart, including negative inotropic (contractility) and lusitropic (relaxation) effects.[1][3] It provides cardioprotection against ischemia-reperfusion injury by activating pro-survival signaling pathways such as the PI3K-Akt pathway.[14] This leads to the preservation of mitochondrial function and a reduction in cardiomyocyte apoptosis.[14] Studies have shown that this compound can increase cardiomyocyte viability by up to 65% following simulated ischemia-reperfusion.[14]

Figure 2: this compound-mediated cardioprotective signaling cascade.

Immunomodulatory and Anti-inflammatory Functions

This compound plays a crucial role in modulating the immune response, primarily by exerting anti-inflammatory effects.[2][15] It can shift macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] This action is critical in mitigating chronic inflammation associated with conditions like atherosclerosis and metabolic syndrome.[2][16] In mouse models of colitis and atherosclerosis, treatment with this compound resulted in reduced infiltration of immune cells into affected tissues.[2]

Metabolic Regulation

This compound is increasingly recognized for its role in metabolic homeostasis.[3][16] It influences lipid and glucose metabolism. In adipose tissue, this compound inhibits lipogenesis and promotes lipolysis by blocking α2-adrenergic receptors and enhancing leptin signaling.[17] In the liver, it stimulates fatty acid uptake and oxidation.[17] These metabolic effects contribute to its potential as a therapeutic agent for metabolic disorders.

Quantitative Data Summary

| Parameter | Value | Cell/Animal Model | Reference |

| Catecholamine Release Inhibition | |||

| IC50 (Human CST) | ~500–800 nM | PC12 Cells | [6] |

| IC50 (CST-370L variant) | 1.86 µM | Oocytes expressing human α3β4 nAChR | [7] |

| IC50 (CST-WT) | 3.87 µM | Oocytes expressing human α3β4 nAChR | [7] |

| IC50 (CST-364S variant) | 6.67 µM | Oocytes expressing human α3β4 nAChR | [7] |

| Cardioprotection | |||

| Increased Cell Viability (I/R) | 65% | Rat Cardiomyocytes | [14] |

| Plasma Concentrations | |||

| Healthy Individuals | 1.36 ± 0.97 ng/mL | Human | [1] |

| Patients with Chronic Total Occlusion | 1.97 ± 1.01 ng/mL | Human | [1] |

| Patients with Acute Pulmonary Embolism | 27.3 ± 5.7 ng/mL | Human | [1] |

| Healthy Pregnant Women | 12.4 (9.9–21.2) ng/mL | Human | [18] |

| Non-Pregnant Controls | 7.1 (4.5–10.9) ng/mL | Human | [18] |

| Patients with Atrial Fibrillation | 14.11 (10.21–26.02) ng/mL | Human | [19] |

| Healthy Controls (AF study) | 10.93 (5.70–20.01) ng/mL | Human | [19] |

| Patients with Primary Hypertension | 29.70 (19.33–49.48) ng/mL | Human | [20] |

| Healthy Controls (PH study) | 5.83 (4.21–8.29) ng/mL | Human | [20] |

Experimental Protocols

Cell Culture and Catecholamine Release Assay (PC12 Cells)

-

Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are treated with nerve growth factor (NGF) for 5-7 days.

-

Catecholamine Release Assay: Differentiated PC12 cells are washed and incubated with a buffer solution. Cells are then pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: Catecholamine release is stimulated by the addition of nicotine or acetylcholine.

-

Quantification: The supernatant is collected, and the amount of released catecholamines (norepinephrine and epinephrine) is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. The inhibitory effect of this compound is calculated relative to the stimulated control.

Figure 3: Experimental workflow for catecholamine release assay.

In Vivo Blood Pressure Measurement in Animal Models

-

Animal Model: Chromogranin A knockout (Chga-KO) mice or pharmacologically induced hypertensive rat models (e.g., DOCA-salt) are commonly used.[6][21][22]

-

Catheterization: Animals are anesthetized, and catheters are implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for peptide infusion.

-

Acclimatization: Animals are allowed to recover from surgery before experimentation.

-

Infusion: A baseline blood pressure is recorded, after which this compound or a vehicle control is infused intravenously.

-

Data Acquisition: Blood pressure and heart rate are continuously monitored using a pressure transducer connected to a data acquisition system.

Measurement of Plasma this compound

-

Sample Collection: Blood samples are collected from subjects into tubes containing EDTA and aprotinin to prevent proteolytic degradation.

-

Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Quantification: Plasma this compound concentrations are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[18][19][20] The assay has a reported sensitivity of around 0.05 ng/mL.[19][20]

Conclusion

This compound is a critical endogenous peptide with a primary role in the negative regulation of the sympathoadrenal system. Its functions, however, extend far beyond this initial discovery, encompassing vital roles in cardiovascular homeostasis, immune modulation, and metabolic control. The intricate signaling pathways and diverse physiological effects of this compound underscore its significance as a potential diagnostic biomarker and a promising therapeutic target for a range of pathologies, including hypertension, heart failure, and inflammatory diseases. Further research into its mechanisms of action will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. This compound in Cardiovascular Diseases [mdpi.com]

- 2. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]

- 3. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]

- 4. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of cardiovascular actions of the chromogranin A fragment this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound as a Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound peptide of chromogranin A as a potential new target for several risk factors management in the course of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Circulating this compound in Early Pregnancy: A Preliminary Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serum this compound Concentrations Are Increased in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Serum this compound Levels Correlate with Ambulatory Blood Pressure and Indices of Arterial Stiffness in Patients with Primary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. ahajournals.org [ahajournals.org]

A Technical Guide to the Discovery and History of Catestatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catestatin is a 21-amino acid cationic peptide that has emerged as a pleiotropic agent with significant implications for cardiovascular, metabolic, and immune regulation.[1][2] It is endogenously produced by the proteolytic cleavage of its precursor, Chromogranin A (CgA), a major protein co-stored and co-released with catecholamines from the storage vesicles of adrenal chromaffin cells and adrenergic neurons.[3][4] Initially identified as a potent inhibitor of catecholamine release, this compound is now recognized for its diverse physiological roles, making it a subject of intense research and a potential therapeutic target.[4][5] This guide provides an in-depth overview of the discovery, history, and key experimental findings related to this multifaceted peptide.

Discovery and History

The journey to identify this compound began with the observation that proteolytic products of Chromogranin A could inhibit catecholamine secretion from primary cultures of bovine chromaffin cells.[4] However, the specific peptide responsible for this action remained unknown for nearly a decade.[6] In 1997, through a systematic approach, the catecholamine release-inhibitory domain within CgA was pinpointed.[4][7] This was achieved by synthesizing 15 peptides that spanned a significant portion of the bovine CgA sequence and testing their effects on nicotine-evoked catecholamine secretion from PC12 cells.[4][7] Of the peptides tested, only one, corresponding to bovine CgA(344-364), demonstrated inhibitory activity.[4][7] This peptide was subsequently named "this compound" to reflect its function.[4][7]

The human equivalent of this compound is a 21-amino acid peptide corresponding to CgA(352-372).[4][5] Subsequent research has revealed naturally occurring human variants of this compound, such as Gly364Ser, Pro370Leu, and Arg374Gln, which exhibit different potencies in their ability to inhibit catecholamine secretion.[4][5] These genetic variations have been linked to differences in autonomic function and the risk of hypertension in human populations.[3][8]

A significant breakthrough in understanding the physiological relevance of this compound came from studies on CgA knockout mice. These mice, lacking endogenous this compound, develop severe hypertension.[5][9] Crucially, this hypertensive phenotype can be "rescued" by the administration of exogenous this compound, providing direct evidence for its role in blood pressure regulation.[5][9]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[10][11] This interaction blocks the influx of sodium and calcium ions that is triggered by nicotinic stimulation, thereby inhibiting the exocytosis of catecholamine-containing vesicles.[4][5][6] This functions as an autocrine negative feedback loop, where this compound, co-released with catecholamines, limits further secretion.[2][12]

Beyond its effects on catecholamine release, this compound engages in a variety of other signaling pathways:

-

Histamine Release: this compound can stimulate histamine release from mast cells, which contributes to its vasodilatory effects.[3][8] This action appears to be receptor-independent and involves heterotrimeric G-proteins.[3][12]

-

Cardioprotection: In the heart, this compound has direct effects, including inhibiting inotropy and lusitropy.[9] It is also involved in cardioprotective pathways such as the reperfusion injury salvage kinase (RISK) and survivor activating factor enhancement (SAFE) pathways.[9]

-

Metabolic Regulation: this compound plays a role in glucose and lipid metabolism. It has been shown to improve insulin sensitivity and glucose homeostasis in models of diet-induced obesity.[13][14]

-

Anti-inflammatory Effects: this compound can modulate immune responses by influencing macrophage differentiation towards an anti-inflammatory phenotype and regulating the infiltration of immune cells into tissues.[2]

Key Signaling Pathway: Inhibition of Catecholamine Release

The primary signaling pathway initiated by this compound leads to the inhibition of catecholamine release from chromaffin cells. This process begins with the binding of this compound to neuronal nicotinic acetylcholine receptors (nAChRs), which prevents acetylcholine (ACh) from activating the receptor. This blockade inhibits the influx of sodium (Na+) and subsequently calcium (Ca2+), which is essential for the exocytosis of catecholamine-containing vesicles.

This compound's inhibition of catecholamine release.

Quantitative Data

The biological activity of this compound and its variants has been quantified in various experimental systems. The following tables summarize key quantitative data.

| Peptide | IC50 for Nicotine-Evoked Catecholamine Secretion (in PC12 cells) | Reference(s) |

| Bovine this compound | ~200 nM | [4][7] |

| Human this compound (Wild-Type) | ~0.82 µM | [4][7] |

| Human Variant (Pro370Leu) | ~0.37 µM | [4][7] |

| Human Variant (Gly364Ser) | ~3.65 µM | [4][7] |

| Peptide | IC50 for Inhibition of Nicotinic Desensitization | Reference(s) |

| This compound | ~0.28 µM | [4] |

| Condition | Plasma this compound Levels (Human) | Reference(s) |

| Normotensive (with negative family history of hypertension) | ~1.5 ng/mL | [6] |

| Normotensive (offspring of hypertensive patients) | ~1.32 ng/mL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in this compound research.

Catecholamine Secretion Assay

This assay is fundamental to determining the inhibitory effect of this compound on catecholamine release.

-

Cell Culture: Pheochromocytoma (PC12) cells, a rat adrenal medulla cell line, are commonly used. They are cultured in appropriate media, often containing horse and fetal bovine serum.

-

Radiolabeling: Cells are pre-labeled with a radioactive catecholamine precursor, such as [3H]L-norepinephrine, for a designated period (e.g., 2 hours). This allows for the subsequent tracking of catecholamine release.

-

Stimulation and Inhibition: The cells are washed to remove excess radiolabel and then incubated with a nicotinic agonist (e.g., nicotine) to stimulate catecholamine release. To test the inhibitory effect of this compound, cells are co-incubated with the agonist and varying concentrations of the peptide.

-

Measurement of Release: After the incubation period, the supernatant is collected, and the amount of radioactivity released from the cells is measured using a scintillation counter. The results are typically expressed as a percentage of the release stimulated by the agonist alone.

-

Data Analysis: Dose-response curves are generated to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the agonist-induced catecholamine release.

Experimental Workflow: Catecholamine Secretion Assay

The following diagram illustrates the workflow for a typical catecholamine secretion assay.

Workflow of a catecholamine secretion assay.

In Vivo Blood Pressure Measurement in Animal Models

To assess the effect of this compound on blood pressure in a physiological context, in vivo animal models are employed.

-

Animal Model: Chromogranin A knockout (Chga-KO) mice, which lack endogenous this compound and are hypertensive, are often used. Wild-type mice serve as controls.

-

Peptide Administration: this compound is administered to the animals, typically via intraperitoneal injection.

-

Blood Pressure Monitoring: Systolic and diastolic blood pressure are measured at baseline and at various time points after peptide administration. This can be done using non-invasive tail-cuff methods or through more direct methods involving arterial catheters.

-

Data Analysis: Changes in blood pressure from baseline are calculated and compared between treated and control groups to determine the effect of this compound.

Conclusion

Since its discovery in 1997, this compound has evolved from being known solely as an inhibitor of catecholamine release to being recognized as a master regulator of cardiovascular, metabolic, and immune functions.[4][7][9] Its role in blood pressure regulation is well-established, and ongoing research continues to unveil its therapeutic potential for a range of conditions, including hypertension, heart failure, and metabolic syndrome.[1][9][13] The detailed understanding of its mechanisms of action and the development of robust experimental protocols have been instrumental in advancing our knowledge of this important peptide. Future research will likely focus on translating these fundamental discoveries into clinical applications for the benefit of human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a multifunctional peptide from chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]

- 7. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Chromogranin A-derived peptides pancreastatin and this compound: emerging therapeutic target for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound improves glucose homeostasis and insulin sensitivity in diet-induced obese mice - Sushil Mahata [grantome.com]

The Role of Catestatin in the Autonomic Nervous System: A Technical Guide

Executive Summary

Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a critical endogenous modulator of the autonomic nervous system.[1][2] Co-released with catecholamines from adrenal chromaffin cells and adrenergic neurons, this compound functions as a potent physiological brake on sympathetic outflow.[1][3] Its primary mechanism involves the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), the principal gateways for cholinergic signaling in the autonomic ganglia.[1][4][5] This inhibitory action prevents catecholamine release, thereby influencing cardiovascular homeostasis. Furthermore, this compound exerts complex, region-dependent effects within the central nervous system and interacts with other signaling pathways, including those involving histamine and β-adrenergic receptors, to fine-tune autonomic balance.[6][7][8] Genetic variants of human this compound exhibit differential potencies, which have significant implications for individual variations in autonomic tone and predisposition to cardiovascular diseases such as hypertension.[1][2][4] This document provides an in-depth examination of the molecular mechanisms, physiological roles, and quantitative effects of this compound on the autonomic nervous system, supported by detailed experimental protocols and pathway visualizations.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The most well-documented function of this compound is its role as a potent, non-competitive antagonist of neuronal nAChRs.[1][5] In the autonomic nervous system, acetylcholine released from preganglionic neurons binds to nAChRs on postganglionic neurons and adrenal chromaffin cells, triggering depolarization and subsequent neurotransmitter release.

This compound intervenes at this critical step. It binds to a site on the nAChR distinct from the acetylcholine binding pocket, occluding the receptor's ion channel pore.[8][9] This physically obstructs the influx of sodium (Na+) and calcium (Ca2+) ions that normally follows receptor activation.[3][10] The inhibition of Ca2+ influx is the key event that suppresses the exocytosis of vesicles containing catecholamines (e.g., norepinephrine, epinephrine), ATP, and neuropeptide Y.[6][10] This function establishes this compound as a powerful autocrine and paracrine negative feedback inhibitor of the sympathochromaffin system.[3]

Role in the Sympathetic Nervous System (SNS)

This compound's influence on the SNS is multifaceted, involving both peripheral inhibition and complex central regulation.

Peripheral Sympatho-inhibition

By blocking nAChRs on sympathetic ganglia and the adrenal medulla, this compound directly suppresses the release of catecholamines into the circulation.[3][6] This action serves as a homeostatic "brake" on excessive sympathetic activation, preventing the overstimulation of adrenergic receptors throughout the body and thereby lowering blood pressure.[2]

Central Autonomic Regulation

The effect of this compound within the central nervous system is strikingly region-dependent, particularly within the medulla oblongata, the primary site of cardiovascular control.

-

Rostral Ventrolateral Medulla (RVLM): In this key sympathoexcitatory region, microinjection of this compound increases sympathetic nerve activity, barosensitivity, and blood pressure.[7][8] This suggests that in the RVLM, this compound acts as an excitatory peptide, modulating the activity of neurons that drive sympathetic outflow.[8]

-

Caudal Ventrolateral Medulla (CVLM) & Central Amygdala: Conversely, when injected into the CVLM or central amygdala, which contain inhibitory GABAergic neurons that project to the RVLM, this compound is sympatho-inhibitory.[7][8][9] This action leads to a decrease in basal arterial pressure, heart rate, and sympathetic nerve activity.[9]

Role in the Parasympathetic Nervous System (PNS)

While its effects on the SNS are more direct, this compound also modulates the parasympathetic branch, primarily through central mechanisms. The naturally occurring human variant Gly364Ser, for instance, is associated with increased baroreceptor sensitivity, a higher cardiac parasympathetic index, and a lower cardiac sympathetic index.[2][8][11] The proposed site of action is the nucleus of the tractus solitarius (NTS) in the brainstem, a key integration center for baroreflex afferents.[1][2] By modulating nicotinic-cholinergic synapses within the NTS, this compound can enhance baroreflex activity, leading to increased vagal (parasympathetic) outflow to the heart and a reciprocal decrease in sympathetic activity.[1]

Secondary and Indirect Mechanisms

Beyond nAChR antagonism, this compound influences autonomic function through other pathways:

-

Histamine Release: this compound potently stimulates histamine release from mast cells via a G-protein-dependent mechanism.[1][2] Histamine is a powerful vasodilator, and this action contributes significantly to this compound's hypotensive effects.[2]

-

Adrenergic Receptor Interaction: Evidence suggests this compound can directly modulate adrenergic transmission at the receptor level. It has been shown to blunt the effects of norepinephrine on β1- and β2-adrenergic receptors and may act as a β-adrenergic antagonist.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: Potency of this compound and its Human Variants on Catecholamine Release

| Peptide Variant | IC₅₀ (µM) for Nicotine-Induced Catecholamine Secretion Inhibition | Relative Potency | Reference(s) |

|---|---|---|---|

| Bovine Wild-Type | ~0.2 - 0.4 | - | [1] |

| Human Wild-Type | 0.82 ± 0.02 | 1.00x | [1][12] |

| Pro370Leu (P370L) | 0.37 ± 0.03 | ~2.22x more potent | [1][12] |

| Gly364Ser (G364S) | 3.65 ± 0.11 | ~4.45x less potent | [1][12] |

| Arg374Gln (R374Q) | 22.5 ± 4.05 | ~27.4x less potent | [12] |

Data derived from studies using PC12 pheochromocytoma cells.

Table 2: Potency of this compound on Neuronal nAChR Subtypes

| nAChR Subtype | IC₅₀ (µM) for Receptor Blockade | Reference(s) |

|---|---|---|

| α7 | 0.3 | [1] |

| α3β2 | 0.4 | [1] |

| α3β4 | 0.4 | [1] |

| α4β2 | 1.7 | [1] |

Data derived from voltage-clamped Xenopus oocyte expression system.

Table 3: In Vivo Hemodynamic Effects of this compound | Experimental Model | this compound Administration | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference(s) | | :--- | :--- | :--- | :--- | | Spontaneously Hypertensive Rats (6-month-old) | Central infusion into CeA | ↓ by ~21% (~37 mmHg) | ↓ by ~119 bpm |[9] | | Spontaneously Hypertensive Rats (9-month-old) | Central infusion into CeA | ↓ by ~32% (~65 mmHg) | ↓ by ~85 bpm |[9] | | DOCA-Salt Hypertensive Rats | Intraperitoneal CST-WT | SBP ↓ from ~211 to ~116 mmHg | ↓ from ~356 to ~276 bpm |[5][13] | | DOCA-Salt Hypertensive Rats | Intraperitoneal CST-Ser | SBP ↓ from ~211 to ~176 mmHg | ↓ from ~356 to ~314 bpm (not significant) |[5][13] | | Langendorff Perfused Rat Heart | WT-CST (165 nM) | LVP ↓ by 28.39% | ↑ by 8.82% |[14] | CeA: Central Amygdalar Nucleus; SBP: Systolic Blood Pressure; LVP: Left Ventricular Pressure.

Key Experimental Protocols

Protocol: In Vitro Catecholamine Secretion Assay

This protocol details the measurement of this compound's inhibitory effect on nicotine-stimulated catecholamine release from PC12 cells.

References

- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]

- 8. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTIHYPERTENSIVE AND NEUROPROTECTIVE EFFECTS OF this compound IN SPONTANEOUSLY HYPERTENSIVE RATS: INTERACTION WITH GABAERGIC TRANSMISSION IN AMYGDALA AND BRAINSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Mouse Heart Rate Variability using Echocardiographic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Antihypertensive Chromogranin A Peptide this compound Acts as a Novel Endocrine/Paracrine Modulator of Cardiac Inotropism and Lusitropism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Catestatin on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a potent endogenous inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It functions as a crucial negative-feedback regulator of catecholamine secretion from chromaffin cells and adrenergic neurons, playing a significant role in cardiovascular homeostasis.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's interaction with nAChRs, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Mechanism of Action: A Non-Competitive Antagonist

This compound acts as a non-competitive antagonist of nAChRs.[1][5] This means that its inhibitory effect cannot be overcome by increasing the concentration of the agonist, such as acetylcholine or nicotine.[1][4] The primary mechanism involves the physical occlusion of the receptor pore, thereby preventing ion influx and subsequent cellular depolarization.[1][6]

Molecular Interactions and Binding Site

Computational docking and molecular dynamics simulations have revealed that this compound binds to the extracellular vestibule of the nAChR, distinct from the agonist-binding sites.[1][7] The interaction primarily involves the N-terminal region of the this compound peptide.[1][2] Covalent cross-linking studies with Torpedo nAChRs have suggested specific contacts with the δ, γ, and β subunits of the receptor.[8] This allosteric binding leads to a conformational change that blocks the ion channel.

Impact on Receptor Kinetics

The interaction of this compound with nAChRs alters the receptor's activation and desensitization kinetics. Studies have shown that in the presence of this compound, the activation rate of the nAChR is decreased, while the desensitization rate is increased.[1] This contributes to the overall inhibitory effect on nicotinic signaling. Furthermore, this compound has been found to inhibit the desensitization of catecholamine release induced by prolonged agonist exposure, with an IC50 of approximately 0.28 µM.[3]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound and its naturally occurring human variants has been quantified across various experimental models. The following tables summarize these key findings.

| Parameter | nAChR Subtype | Cell Type/System | Value | Reference |

| IC₅₀ | α3β4 | PC12 Cells | 3.87 µM | [6] |

| α7 | Xenopus Oocytes | 0.3 µM | [3] | |

| α3β2 | Xenopus Oocytes | 0.4 µM | [3] | |

| α4β2 | Xenopus Oocytes | 1.7 µM | [3] | |

| Inhibition of Catecholamine Secretion (IC₅₀) | Nicotine-stimulated | PC12 Cells | ~0.2-0.4 µM | [3] |

| Inhibition of Desensitization (IC₅₀) | Nicotine-stimulated | PC12 Cells | ~0.28 µM | [3] |

Table 1: Inhibitory Concentrations (IC₅₀) of Wild-Type this compound

| This compound Variant | nAChR Subtype | Cell Type/System | IC₅₀ (µM) | Relative Potency vs. Wild-Type | Reference |

| Wild-Type (CST-WT) | α3β4 | PC12 Cells | 3.87 | - | [6] |

| CST-370L (Pro→Leu) | α3β4 | PC12 Cells | 1.86 | ~2.2-fold more potent | [6] |

| CST-364S (Gly→Ser) | α3β4 | PC12 Cells | 6.67 | ~4.5-fold less potent | [6] |

Table 2: Comparative Inhibitory Potency of Human this compound Variants on Acetylcholine-Evoked Inward Current

| This compound Variant | Percentage of Pore Occlusion | Minimum Pore Radius (Å) | Reference |

| Wild-Type (CST-WT) | 85% | 0.631 | [1][6] |

| CST-370L (Pro→Leu) | 90% | 0.436 | [1][6] |

| CST-364S (Gly→Ser) | 35% | 2.768 | [1][6] |

Table 3: Extent of nAChR Pore Occlusion by Human this compound Variants

Signaling Pathways

The inhibitory action of this compound on nAChRs disrupts the canonical signaling cascade that leads to catecholamine release. The following diagrams illustrate this process.

Caption: Signaling pathway of nAChR activation and its inhibition by this compound.

Experimental Protocols

The following methodologies are central to the investigation of this compound's effects on nAChRs.

Electrophysiological Recordings in Xenopus laevis Oocytes

-

Objective: To measure the effect of this compound on the inward currents generated by the activation of specific nAChR subtypes.

-

Methodology:

-

cDNAs encoding for different nAChR subunits (e.g., α3, β4, α7, α3β2, α4β2) are transcribed in vitro.

-

The resulting cRNAs are injected into Xenopus laevis oocytes.

-

After a period of expression (typically 2-7 days), the oocytes are voltage-clamped (e.g., at -60 mV or -80 mV) using a two-electrode voltage-clamp setup.

-

The oocyte is perfused with a control solution, and baseline inward currents (IACh) are elicited by applying acetylcholine (ACh) for a defined duration (e.g., 20 seconds).

-

This compound is then introduced into the perfusion solution, and the ACh-evoked currents are measured again to determine the extent of inhibition.

-

Dose-response curves are generated by applying varying concentrations of this compound to calculate the IC₅₀.[5]

-

Caption: Workflow for electrophysiological analysis of this compound's effect on nAChRs.

Catecholamine Release Assay in PC12 Cells

-

Objective: To quantify the inhibition of nicotine-stimulated catecholamine release by this compound.

-

Methodology:

-

PC12 cells, a rat pheochromocytoma cell line, are cultured and often differentiated with nerve growth factor (NGF) to develop a neuronal phenotype.

-

The cells are preloaded with a radiolabeled catecholamine, typically [³H]-norepinephrine.

-

After washing to remove excess radiolabel, the cells are incubated with varying concentrations of this compound or a control buffer.

-

Catecholamine release is stimulated by the addition of nicotine.

-

The supernatant is collected, and the amount of released [³H]-norepinephrine is quantified using liquid scintillation counting.

-

The percentage of inhibition is calculated by comparing the release in the presence and absence of this compound.[3]

-

Computational Modeling and Molecular Dynamics

-

Objective: To predict the binding site and interaction dynamics of this compound with the nAChR.

-

Methodology:

-

A homology model of the target nAChR subtype (e.g., human α3β4) is generated based on available crystal structures of related receptors (e.g., Torpedo marmorata nAChR).

-

The three-dimensional structure of this compound and its variants is determined, often using nuclear magnetic resonance (NMR) spectroscopy.

-

Molecular docking simulations are performed to predict the most favorable binding poses of this compound on the nAChR model.

-

Molecular dynamics simulations are then run to analyze the stability of the this compound-nAChR complex and to identify the key interacting amino acid residues.

-

Pore profile analysis is conducted to quantify the extent of pore occlusion by the bound peptide.[1]

-

Conclusion

This compound exerts its inhibitory effect on nicotinic acetylcholine receptors through a non-competitive mechanism involving direct occlusion of the ion channel pore. Its potency is influenced by its specific amino acid sequence, with naturally occurring variants exhibiting differential inhibitory capacities. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research into the physiological roles of this compound and for the development of novel therapeutics targeting the nicotinic cholinergic system.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

The signaling pathway of Catestatin in cardiovascular regulation

An In-depth Technical Guide to the Cardiovascular Signaling Pathways of Catestatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CST), a 21-amino acid cationic peptide, is a crucial bioactive fragment derived from the proteolytic cleavage of the neuroendocrine pro-protein Chromogranin A (CgA).[1][2][3] Initially identified for its potent ability to inhibit catecholamine release from chromaffin cells and adrenergic neurons, CST has emerged as a pleiotropic hormone with a wide spectrum of regulatory roles within the cardiovascular system.[4][5] It functions as a physiological brake on the sympathoadrenal system, and its dysregulation is implicated in the pathogenesis of essential hypertension and heart failure.[1][2][6]

This technical guide provides a comprehensive overview of the core signaling pathways through which this compound exerts its cardiovascular effects. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols used to elucidate these pathways, and provides visual representations of the signaling cascades for enhanced clarity.

Core Signaling Pathways of this compound

This compound's cardiovascular regulatory effects are mediated through several distinct, yet interconnected, signaling pathways. These range from direct receptor antagonism to the modulation of complex intracellular kinase cascades.

Catecholamine Release Inhibition via Nicotinic Receptor Antagonism

The canonical function of CST is the autocrine negative feedback inhibition of catecholamine secretion.[1][2] This mechanism is fundamental to its anti-hypertensive properties.

-

Receptor Interaction: CST acts as a potent, non-competitive antagonist of the neuronal nicotinic acetylcholine receptor (nAChR).[2][7] Molecular docking studies suggest that CST interacts with the nAChR pore, with a high-affinity binding site potentially located on the β subunit near the membrane surface, effectively occluding the channel.[4][8][9]

-

Downstream Cascade: The binding of acetylcholine to nAChRs normally triggers Na+ influx, leading to membrane depolarization.[2][4] This depolarization activates voltage-gated calcium channels, causing a Ca2+ influx that is the critical trigger for the exocytosis of catecholamine-containing vesicles.[4]

-

Physiological Outcome: By blocking the initial Na+ influx, CST prevents membrane depolarization and the subsequent Ca2+ entry, thereby inhibiting the release of catecholamines (norepinephrine and epinephrine) from both adrenal medullary chromaffin cells and sympathetic neurons.[2][4] This leads to a reduction in overall sympathetic tone.

Endothelial-Dependent Anti-Adrenergic Action and Vasodilation

CST exerts potent anti-adrenergic effects and promotes vasodilation through a pathway originating in the endothelium, critically involving nitric oxide (NO) production.[10][11]

-

Receptor Interaction: While a specific receptor has not been definitively identified, the pathway is known to be G-protein dependent. Evidence also points to interactions with β2-adrenergic receptors.[7][12]

-

Downstream Cascade: In endothelial cells, CST activates a Phosphatidylinositol 3-Kinase (PI3K)-dependent pathway.[10][11] PI3K activation leads to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates endothelial nitric oxide synthase (eNOS) at its activating site (Ser1179), stimulating the production of NO.[10][11][13]

-

Physiological Outcome: NO, a potent vasodilator, diffuses from the endothelium to adjacent vascular smooth muscle cells, where it relaxes the vessel wall.[14] This NO release is also the primary mechanism behind CST's "anti-adrenergic" effect, whereby it dose-dependently reduces the positive inotropic (contractile) effect of β-adrenergic agonists like isoproterenol.[10][11]

Direct Cardioprotection in Ischemia/Reperfusion (I/R) Injury

CST has direct protective effects on cardiomyocytes, mitigating the damage caused by ischemia/reperfusion (I/R) events.[13][15]

-

Receptor Interaction: The direct receptor on cardiomyocytes is still under investigation, but the downstream effects are independent of endothelial cells.

-

Downstream Cascade: Similar to its action in endothelial cells, CST activates the pro-survival PI3K-Akt signaling cascade directly within cardiomyocytes.[13][16] A key downstream target of Akt in this context is Glycogen Synthase Kinase 3β (GSK3β). Akt phosphorylates GSK3β at Ser9, which inactivates it. The inactivation of GSK3β is a critical step in preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion. This is a central component of the Reperfusion Injury Salvage Kinase (RISK) pathway.[6][13]

-

Physiological Outcome: By activating this pathway, CST preserves mitochondrial membrane potential, reduces cardiomyocyte apoptosis and contracture, and significantly increases cell viability following simulated I/R injury.[13][15][16]

Histamine-Mediated Vasodilation

An additional indirect mechanism contributing to CST's cardiovascular effects is the stimulation of histamine release.

-

Mechanism: CST acts on peritoneal and pleural mast cells, stimulating the release of histamine.[2][3] This action appears to be mediated via heterotrimeric G-proteins but may occur in a receptor-independent manner.[1][2][3]

-

Physiological Outcome: Histamine is a powerful vasodilator and can also exert a transient positive inotropic effect on the heart.[10][17] The vasodilatory effect contributes to CST's overall hypotensive action.[2][3] This effect can be blocked by H1 histamine receptor antagonists.[10][11]

Quantitative Data Summary

The biological effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Effects of this compound on Cardiovascular Hemodynamics in Animal Models

| Parameter | Animal Model | CST Variant / Dose | Result | Citation |

|---|---|---|---|---|

| Blood Pressure | Deoxycorticosterone-acetate salt-hypertensive rats (DSHR) | Wild-Type (WT) | Profound reduction in Max LV Pressure (from 195.4 to 109.5 mmHg) | [18] |

| DSHR | Gly364Ser (Ser) | Less potent reduction in Max LV Pressure (from 195.4 to 157.9 mmHg) | [18] | |

| Heart Rate | DSHR | Wild-Type (WT) | Significant reduction (from 355.5 to 275.5 bpm) | [18] |

| DSHR | Gly364Ser (Ser) | No significant reduction (from 355.5 to 314.2 bpm) | [18] | |

| Myocardial Contractility | DSHR | Wild-Type (WT) | Significant improvement in contractility index (~84 s⁻¹) | [18] |

| DSHR | Gly364Ser (Ser) | Inefficient improvement in contractility index (~22 s⁻¹) | [18] |

| Anti-Adrenergic Effect | Rat Papillary Muscle | 5-50 nM WT-CST | Dose-dependent reduction of β-adrenergic (Isoproterenol) stimulation |[10][11] |

Table 2: Molecular and Cellular Effects of this compound

| Parameter | Experimental System | CST Concentration | Result | Citation |

|---|---|---|---|---|

| Cell Viability | I/R Rat Cardiomyocytes | 5 nM | ~65% increase in cell viability compared to untreated I/R cells | [15][16] |

| Cell Contracture | I/R Rat Cardiomyocytes | 5 nM | Significantly reduced cell shortening during reperfusion | [16] |

| eNOS Phosphorylation | Bovine Aortic Endothelial Cells (BAE-1) | 5 nM | Wortmannin-sensitive (PI3K-dependent) increase in p-eNOS (Ser1179) | [10][11] |

| Akt Phosphorylation | I/R Rat Cardiomyocytes | 5 nM | Increased p-Akt (Ser473) levels, abolished by Wortmannin | [13][16] |

| GSK3β Phosphorylation | I/R Rat Cardiomyocytes | 5 nM | Increased p-GSK3β (Ser9) levels, abolished by Wortmannin |[13][16] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's signaling pathways.

Protocol 1: Simulated Ischemia/Reperfusion (I/R) in Isolated Cardiomyocytes

This protocol is used to assess the direct cardioprotective effects of CST on heart cells.

-

Cardiomyocyte Isolation: Adult rat ventricular myocytes are isolated by enzymatic digestion using a Langendorff-free method with collagenase and protease.

-

Simulated I/R:

-

Baseline: Isolated cardiomyocytes are superfused with a standard Tyrode solution for a 5-minute stabilization period.

-

Ischemia: The superfusion is switched to an "ischemic buffer" (IB) for 15 minutes. This buffer is typically glucose-free, hypoxic (gassed with N2), and acidic (pH ~6.5) to mimic ischemic conditions.

-

Reperfusion: The superfusion is returned to the standard Tyrode solution for 5-10 minutes.

-

-

CST Treatment: For the treatment group, CST (e.g., 5 nM) is added to the standard Tyrode solution during the initial stabilization period and maintained throughout the I/R protocol.[16]

-

Endpoint Analysis:

-

Cell Viability: At the end of reperfusion, cells are stained with Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes. The percentage of PI-negative (viable) cells is quantified via fluorescence microscopy.[13][16]

-

Mitochondrial Membrane Potential (MMP): Cells are loaded with the fluorescent probe JC-1. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In damaged mitochondria with low MMP, JC-1 remains as monomers that fluoresce green. The ratio of red to green fluorescence is used to quantify MMP.[13][16]

-

Protein Phosphorylation: Cells are lysed at the end of the experiment, and Western blotting is performed to measure the phosphorylation status of key proteins like Akt (Ser473) and GSK3β (Ser9).[16]

-

Protocol 2: Endothelial Cell Nitric Oxide (NO) Production and eNOS Phosphorylation

This protocol determines CST's ability to stimulate the endothelial PI3K-Akt-eNOS pathway.

-

Cell Culture: Bovine aortic endothelial cells (BAE-1) are cultured to confluence in appropriate media.[10][11]

-

Treatment: Cells are serum-starved and then treated with CST (e.g., 5-50 nM) for a specified time course (e.g., 0-30 minutes). For inhibitor studies, cells are pre-treated with a PI3K inhibitor like Wortmannin (100 nM) before CST stimulation.[10][11]

-

Endpoint Analysis:

-

NO Production: NO release into the culture medium can be measured using a fluorescent NO-sensitive dye like DAF-FM diacetate or by quantifying its stable metabolites, nitrite and nitrate, using the Griess assay.

-

eNOS Phosphorylation (Western Blot):

-

Cells are lysed in RIPA buffer with phosphatase and protease inhibitors.

-

Protein concentration is quantified (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA) and then incubated overnight with primary antibodies against total eNOS and phosphorylated eNOS (p-eNOS Ser1179).[16]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of p-eNOS to total eNOS.

-

-

Protocol 3: Isolated Papillary Muscle Contractility Assay

This ex vivo protocol assesses the functional anti-adrenergic effect of CST on myocardial tissue.

-

Tissue Preparation: Papillary muscles are carefully dissected from the left ventricle of a rat heart in oxygenated Krebs-Henseleit solution.

-

Apparatus Setup: The muscle is mounted vertically in an organ bath containing the Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2). The base is fixed, and the tendon is connected to an isometric force transducer. The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz).

-

Experimental Procedure:

-

The muscle is allowed to stabilize until a steady contractile force is achieved.

-

A dose-response curve to a β-adrenergic agonist (e.g., Isoproterenol, 50 nM) is established to determine the maximal contractile response.

-

After washout and restabilization, the muscle is pre-treated with varying concentrations of CST (e.g., 5-50 nM) for a set period.

-

The β-adrenergic agonist is then re-administered in the presence of CST.

-

-

Data Analysis: The contractile force generated in the presence of CST is compared to the maximal response, and the percentage reduction of the β-adrenergic effect is calculated for each CST dose.[10] This demonstrates the anti-adrenergic property of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A molecular dynamics study of this compound docked on nicotinic acetylcholine receptors to identify amino acids potentially involved in the binding of chromogranin A fragments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A novel this compound-induced antiadrenergic mechanism triggered by the endothelial PI3K-eNOS pathway in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardio-vascular Activity of this compound: Interlocking the Puzzle Pieces | Bentham Science [eurekaselect.com]

- 13. This compound exerts direct protective effects on rat cardiomyocytes undergoing ischemia/reperfusion by stimulating PI3K-Akt-GSK3β pathway and preserving mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. iris.unito.it [iris.unito.it]

- 16. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]

- 18. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Catestatin: A Technical Guide on its Genesis, Mechanisms, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of catestatin (CST), a bioactive peptide derived from chromogranin A (CgA). It details its formation, pleiotropic physiological functions with a focus on cardiovascular regulation, and the experimental methodologies used for its study.

Introduction: The Emergence of a Key Autonomic Modulator

This compound is a 21-amino acid cationic and hydrophobic peptide first identified in 1997 as a potent endogenous inhibitor of catecholamine release.[1] It is generated through the proteolytic cleavage of its precursor, chromogranin A (CgA), a major protein co-stored and co-released with catecholamines from the storage vesicles of adrenal chromaffin cells and adrenergic neurons.[2] Functioning as a non-competitive antagonist of the neuronal nicotinic acetylcholine receptor (nAChR), this compound acts as a crucial negative feedback regulator in the sympathoadrenal system.[1][2] Beyond this primary role, it has emerged as a pleiotropic peptide involved in blood pressure regulation, cardiac function, inflammation, and metabolism, making it a subject of intense research for its diagnostic and therapeutic potential.[3][4]

Genesis of this compound: The Proteolytic Processing of Chromogranin A

Chromogranin A is an acidic pro-protein found within the secretory granules of neuroendocrine and endocrine cells.[1][5] The CgA protein contains multiple pairs of basic amino acid residues (dibasic sites) that serve as cleavage points for various proteases.[4][6] The processing of CgA into smaller, biologically active peptides is a critical step in generating molecules like this compound.

The cleavage is performed by a suite of intra-granular and extracellular proteases, including:

-

Prohormone convertases (PC1 and PC2)[6]

-

Furin[6]

-

Cysteine protease cathepsin L[6]

-

Serine proteases like plasmin and kallikrein[6]

This enzymatic cascade liberates several key peptides, including vasostatin-1, pancreastatin, serpinin, and this compound.[3][4] this compound itself corresponds to residues 352-372 in human CgA (hCgA) and 344-364 in the bovine sequence.[1][3] The production of this compound involves cleavage at both paired basic and monobasic residues, a crucial step for its subsequent regulatory activity.[7]

Mechanisms of Action and Physiological Roles

This compound exerts its effects through multiple signaling pathways, leading to a wide range of physiological responses.

Inhibition of Catecholamine Release

The most well-documented function of this compound is its role as an autocrine negative feedback inhibitor of catecholamine secretion.[2] This action is mediated through non-competitive antagonism of neuronal nAChRs.[8]

The signaling cascade proceeds as follows:

-

Binding: this compound binds to the nAChR, with evidence suggesting interactions with the β, δ, and γ subunits near the channel pore, separate from the acetylcholine binding site.[9][10]

-

Channel Blockade: This binding occludes the receptor's ion channel, blocking the influx of sodium (Na+) ions that normally occurs upon acetylcholine stimulation.[3][11]

-

Inhibition of Depolarization: The prevention of Na+ influx inhibits membrane depolarization.

-

Suppression of Calcium Influx: Consequently, voltage-gated calcium channels (VGCCs) are not activated, blocking the influx of extracellular calcium (Ca2+).[3]

-

Inhibition of Exocytosis: The lack of a rise in intracellular Ca2+ prevents the fusion of catecholamine-containing vesicles with the plasma membrane, thereby inhibiting the release of epinephrine and norepinephrine.[3]

Cardiovascular Regulation

This compound plays a crucial role in cardiovascular homeostasis. Its hypotensive actions are multifaceted.[2]

-

Direct Vasodilation: It can act as a vasodilator.[12]

-

Indirect Vasodilation via Histamine: this compound stimulates histamine release from mast cells.[2][12] This occurs through a receptor-independent mechanism involving heterotrimeric G-proteins, similar to the action of mastoparan.[2] The released histamine then acts on H1 receptors to cause vasodilation.[12]

-

Central Nervous System Effects: When acting on the central nervous system, this compound can modulate baroreceptor sensitivity and the balance between sympathetic and parasympathetic activity.[2][13] For instance, in the caudal ventrolateral medulla (CVLM), it is sympathoinhibitory, whereas in the rostral ventrolateral medulla (RVLM), it can be sympathoexcitatory.[13][14]

-

Cardiac Effects: this compound exerts direct negative inotropic (contractility) and lusitropic (relaxation) effects on the heart, contributing to its overall blood pressure-lowering action.[3][5] This is partly achieved by inducing nitric oxide (NO) synthesis in cardiomyocytes, which reduces cellular Ca2+.[5][15]

References

- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]

- 4. This compound as a Biomarker of Cardiovascular Diseases: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in Cardiovascular Diseases [mdpi.com]

- 6. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of cardiovascular actions of the chromogranin A fragment this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. This compound: A Master Regulator of Cardiovascular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Catestatin in the Innate Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of the neuroendocrine prohormone Chromogranin A (CgA), is emerging as a critical modulator of the innate immune system.[1][2][3] Initially identified as a potent inhibitor of catecholamine release, its functions are now understood to be far more pleiotropic, encompassing direct antimicrobial actions and complex immunomodulatory effects on key innate immune cells, including macrophages, mast cells, neutrophils, and monocytes.[4][5] This technical guide provides an in-depth examination of the mechanisms through which this compound orchestrates the innate immune response, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology and therapeutic development.

Direct Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity, a crucial first-line defense mechanism in innate immunity.[6] It acts directly against a range of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[6][7] The mechanism of action is characteristic of many cationic antimicrobial peptides, involving the electrostatic interaction with negatively charged microbial membranes, leading to membrane disruption, permeabilization, and eventual cell lysis.[6][8]

Quantitative Antimicrobial Activity

The efficacy of this compound and its variants against various microbes has been quantified through Minimum Inhibitory Concentration (MIC) and Lethal Concentration (LC) assays.

| Microorganism | Peptide Variant | MIC (μM) | Lethal Concentration (μM) | Reference |

| S. aureus ATCC 25923 | Wild-Type CST | 50 | 75 | [6] |

| S. aureus ΔmprF | Wild-Type CST | 30 | 50 | [6] |

| Group A Streptococcus (GAS) | Wild-Type CST | 10 | 30 | [6] |

| E. coli | bCST₁₋₁₅ (Cateslytin) | < 10 | Not Reported | [7] |

| Various Bacteria & Fungi | hCST Variants | 1 - 20 | Not Reported | [7] |

| Group A Streptococcus (GAS) | Gly₃₆₄Ser Variant | Lower than WT | Not Reported | [6] |

| S. aureus ΔmprF | Pro₃₇₀Leu Variant | Higher potency than WT | Not Reported | [6] |

Modulation of Innate Immune Cells

This compound exerts profound and often context-dependent effects on the primary cells of the innate immune system. Its actions range from chemoattraction and activation to the suppression of inflammatory phenotypes.

Macrophages: The Anti-Inflammatory Shift

A central role of this compound in the innate immune response is its ability to modulate macrophage function, steering them away from a pro-inflammatory state.[1][2]

-

Polarization: In vitro and in vivo studies demonstrate that CST promotes the differentiation of macrophages from a pro-inflammatory (M1-like) to an anti-inflammatory (M2-like) phenotype.[1][2][4] This is evidenced by the increased expression of M2 markers like Mannose Receptor C-type 1 (MRC1), Arginase 1 (Arg1), and IL-10, and the decreased expression of M1 markers such as inducible nitric oxide synthase (iNOS) and TNF-α.[1][9]

-

Cytokine Regulation: CST treatment significantly reduces the production of pro-inflammatory cytokines by macrophages, including TNF-α, IL-6, IL-1β, and CCL2.[1][9] Conversely, it can increase the levels of the anti-inflammatory cytokine IL-10.[9]

-

Infiltration Inhibition: Despite being a chemoattractant for monocytes in vitro, CST administration in vivo leads to reduced infiltration of macrophages into inflamed tissues in models of colitis, atherosclerosis, and diabetes.[1][2][10] This paradoxical effect is likely due to its ability to block leukocyte migration towards other inflammatory chemokines.[11][12]

Mast Cells: Pro-Inflammatory Activation

In contrast to its effects on macrophages, this compound acts as a potent activator of mast cells, which are critical sentinels in tissues.

-

Degranulation and Mediator Release: CST and its variants induce mast cell degranulation, leading to the release of pre-formed mediators like histamine and β-hexosaminidase.[13][14] It also stimulates the production and release of lipid mediators, including leukotriene C₄ (LTC₄) and prostaglandins D₂ and E₂ (PGD₂, PGE₂).[13][14]

-

Chemotaxis: this compound is a chemoattractant for human mast cells, with its effect showing a bell-shaped dose-response curve.[13]

-

Cytokine/Chemokine Production: CST stimulates mast cells to produce and secrete a variety of pro-inflammatory cytokines and chemokines, such as GM-CSF, CCL2 (MCP-1), CCL3 (MIP-1α), and CCL4 (MIP-1β).[1][13][14]

Monocytes and Neutrophils: A Complex Role in Chemotaxis

This compound's influence on phagocyte migration is complex and appears to be a key part of its anti-inflammatory mechanism.

-

Dual Chemotactic Role: While CST itself can act as a chemoattractant for monocytes and neutrophils, it paradoxically blocks their migration toward potent inflammatory chemokines like CCL2 and CXCL2.[11][12][15][16]

-

Inhibition of Extravasation: In vivo studies using intravital microscopy have shown that while CXCL2 alone promotes neutrophil and monocyte attachment and extravasation into tissue, the combination of CST and CXCL2 leads to the release of attached cells from the vessel wall and reduced tissue infiltration.[10] This suggests CST can override inflammatory chemoattractant signals at the site of inflammation.[10]

Quantitative Effects on Cytokine Production and Cell Migration

| Cell Type | Condition | Treatment | Effect | Quantitative Change | Reference |

| M1-like Macrophages | In vitro culture | 100 nM CST (24h) | ↓ TNF-α Production | Significant Reduction | [9] |

| M1-like Macrophages | In vitro culture | 100 nM CST (24h) | ↓ CCL2 Production | Significant Reduction | [9] |

| M2-like Macrophages | In vitro culture | 100 nM CST (24h) | ↑ IL-10 Production | Significant Increase | [9] |

| Human Mast Cells | In vitro culture | CST | ↑ CCL2/MCP-1 Release | Dose-dependent increase | [13] |

| Human Mast Cells | In vitro culture | CST | ↑ CCL3/MIP-1α Release | Dose-dependent increase | [13] |

| Human Monocytes | Transwell Assay | CST + CCL2 | Blocked Migration | Significant inhibition of migration towards CCL2 | [10][11][12] |

| Mouse Neutrophils | Transwell Assay | CST + IL-8 | Blocked Migration | Significant inhibition of migration towards IL-8 | [16] |

Signaling Pathways

The immunomodulatory effects of this compound are mediated through distinct signaling cascades in different immune cells. The receptor(s) for CST on many immune cells remain to be definitively identified, but downstream pathways have been partially elucidated.[10]

Mast Cell Activation Pathway

In human mast cells, this compound-induced activation is dependent on a G-protein coupled receptor (GPCR) pathway. The signaling cascade involves the activation of Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[13][14] This signaling leads to an increase in intracellular calcium (Ca²⁺) mobilization, which is a critical step for degranulation and mediator release.[1][13] Recent evidence also points to the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the receptor mediating CST's effects on mast cells.[17]

Caption: this compound signaling pathway in mast cells.

Proposed Macrophage Anti-Inflammatory Pathway

The mechanism for CST's anti-inflammatory effects in macrophages is less defined but is thought to potentially involve nicotinic acetylcholine receptors (nAChRs).[3] Macrophages express nAChRs, and their activation is known to exert anti-inflammatory effects, such as inhibiting the production of TNF-α in response to LPS.[3] CST's ability to bind to nAChRs and block ion flux provides a plausible mechanism for its observed immunosuppressive actions on these cells.[3] This pathway ultimately leads to reduced pro-inflammatory gene expression and a shift towards an M2 phenotype.

Caption: Proposed anti-inflammatory signaling of this compound in macrophages.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key assays used to characterize the function of this compound.

Chemotaxis Assay (Transwell Migration)

This assay quantifies the chemotactic or migration-inhibiting properties of this compound.

-

Cell Preparation: Isolate primary human monocytes or neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in an appropriate assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: Use a multi-well plate with Transwell inserts (typically 5-8 µm pore size for monocytes/neutrophils).

-

Lower Chamber: Add the chemoattractant solution to the lower chamber.

-

To test CST as a chemoattractant: Add varying concentrations of CST (e.g., 1 nM - 10 µM) in assay medium.

-

To test CST's inhibitory effect: Add a known chemoattractant (e.g., 10 nM CCL2 or 100 ng/mL IL-8) to the lower chamber.

-

-

Upper Chamber: Add the cell suspension to the upper chamber of the insert. To test for inhibition, co-incubate the cells with CST (e.g., 5 µM) before and during the assay.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 60-120 minutes.

-

Quantification: Remove the insert. Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase).

-

Analysis: Compare the number of migrated cells in treated wells to control wells (medium alone). Express results as a migration index or percentage of inhibition.

Caption: Workflow for a Transwell chemotaxis assay.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of granular contents from mast cells as an indicator of degranulation.

-

Cell Culture: Culture a human mast cell line (e.g., LAD2) or use primary human mast cells derived from peripheral blood.

-

Cell Plating: Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and wash with a buffered salt solution (e.g., Tyrode's buffer).

-

Stimulation: Add varying concentrations of this compound to the wells. Include a positive control (e.g., compound 48/80) and a negative control (buffer alone). To determine the total enzyme content, lyse a separate set of cells with a detergent (e.g., 0.1% Triton X-100).

-